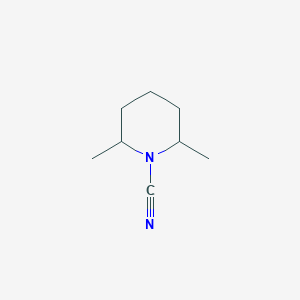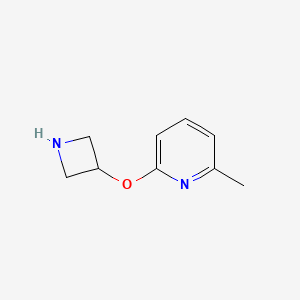
2-(Azetidin-3-yloxy)-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yloxy)-6-methylpyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring The azetidine ring is a four-membered nitrogen-containing ring, while the pyridine ring is a six-membered nitrogen-containing aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-6-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. . This reaction is efficient for synthesizing functionalized azetidines but has inherent challenges that have been addressed through recent improvements in reaction protocols.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the synthesis of various azetidine derivatives under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yloxy)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the azetidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can lead to the formation of reduced azetidine derivatives.
Applications De Recherche Scientifique
2-(Azetidin-3-yloxy)-6-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies investigating the biological activity of azetidine-containing molecules.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yloxy)-6-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial cell wall synthesis, similar to β-lactam antibiotics . The azetidine ring can interact with bacterial enzymes, leading to the inhibition of cell wall synthesis and ultimately bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azetidinone: Known for its use in β-lactam antibiotics.
6-Methylpyridine: A simpler pyridine derivative without the azetidine ring.
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Uniqueness
2-(Azetidin-3-yloxy)-6-methylpyridine is unique due to the combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2-(azetidin-3-yloxy)-6-methylpyridine |
InChI |
InChI=1S/C9H12N2O/c1-7-3-2-4-9(11-7)12-8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 |
Clé InChI |
WCHNHHPLYMVXFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)OC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


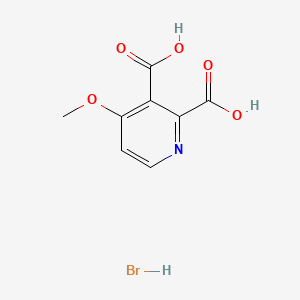
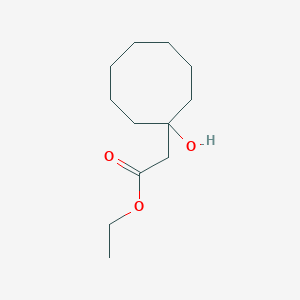
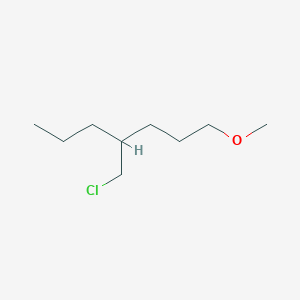
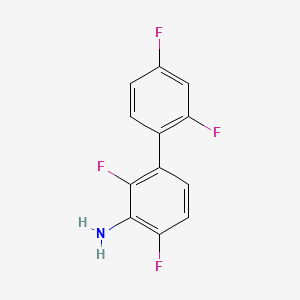
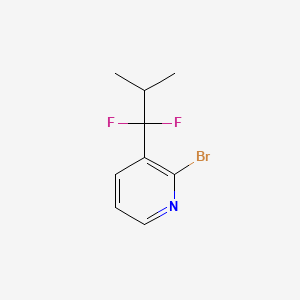
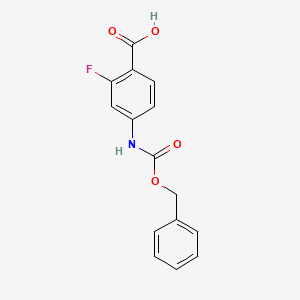
![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B15326287.png)
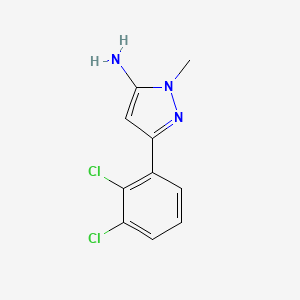
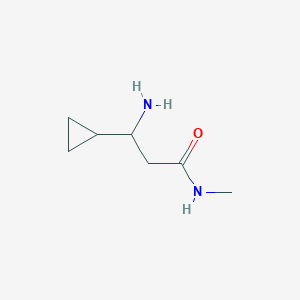
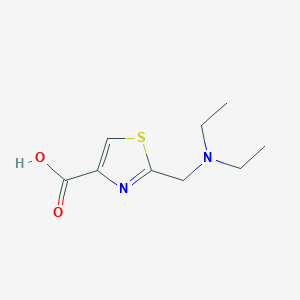
![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)
![1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)
